molecular formula C11H14F4N4O2 B10943845 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

Cat. No.: B10943845
M. Wt: 310.25 g/mol
InChI Key: BCMTZZYTJJHXGX-UHFFFAOYSA-N
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Description

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a synthetic compound characterized by the presence of difluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various difluoromethylation reactions, which may involve the use of difluorocarbene reagents or other difluoromethylating agents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is unique due to the presence of both difluoromethyl groups and a morpholinoacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14F4N4O2

Molecular Weight

310.25 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide

InChI

InChI=1S/C11H14F4N4O2/c12-10(13)7-5-8(11(14)15)19(16-7)6-9(20)17-18-1-3-21-4-2-18/h5,10-11H,1-4,6H2,(H,17,20)

InChI Key

BCMTZZYTJJHXGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F

Origin of Product

United States

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